Tripetroselinin

Description

Properties

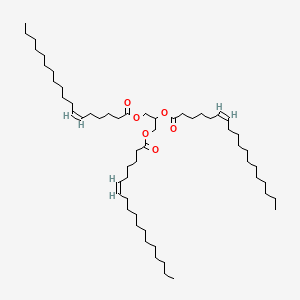

IUPAC Name |

2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34-,38-35-,39-36- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMJUQWPYRYUOY-ISKMNAODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\CCCCCCCCCCC)COC(=O)CCCC/C=C\CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316996 | |

| Record name | Tripetroselinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-43-3 | |

| Record name | Tripetroselinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tripetroselinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripetroselinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL TRIPETROSELINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6078N10P1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Tripetroselinin in Apiaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselinin is a triacylglycerol (TAG) predominantly found in the seeds of plants belonging to the Apiaceae family, such as coriander (Coriandrum sativum), parsley (Petroselinum crispum), and fennel (Foeniculum vulgare). It is unique in that it is composed of a glycerol backbone esterified with three molecules of petroselinic acid (18:1Δ6)[1]. The unusual position of the double bond in petroselinic acid, at the Δ6 position instead of the more common Δ9 (oleic acid), imparts distinct physical and chemical properties to tripetroselinin, making it a molecule of interest for various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the biosynthetic pathway of tripetroselinin, focusing on the key enzymatic steps, quantitative data, and detailed experimental methodologies.

Overview of the Biosynthetic Pathway

The biosynthesis of tripetroselinin can be divided into two major stages:

-

Synthesis of Petroselinic Acid: This stage occurs in the plastids and involves the modification of a common fatty acid precursor.

-

Assembly of Tripetroselinin: This stage takes place in the endoplasmic reticulum (ER) and involves the sequential acylation of a glycerol-3-phosphate backbone with petroselinic acid via the Kennedy pathway.

A schematic representation of the overall pathway is provided below.

Caption: Overview of the tripetroselinin biosynthesis pathway in Apiaceae.

Petroselinic Acid Biosynthesis

The synthesis of petroselinic acid is initiated from palmitoyl-acyl carrier protein (palmitoyl-ACP), a common intermediate in fatty acid synthesis.

Δ4-Desaturation of Palmitoyl-ACP

The key step in petroselinic acid biosynthesis is the introduction of a cis double bond at the Δ4 position of the C16 acyl chain of palmitoyl-ACP. This reaction is catalyzed by a specific plastidial soluble desaturase known as Δ4-palmitoyl-ACP desaturase (Δ4-PAD) [2][3][4]. This enzyme is a member of the acyl-ACP desaturase family and is structurally related to the ubiquitous Δ9-stearoyl-ACP desaturase[2]. In coriander, this enzyme has been identified as a 36-kDa protein. The expression of the gene encoding Δ4-PAD is coordinately regulated with that of the acyl carrier protein during seed development.

Elongation to Petroselinoyl-ACP

The product of the Δ4-PAD reaction, Δ4-hexadecenoyl-ACP, is then elongated by two carbons to form petroselinoyl-ACP (18:1Δ6-ACP). This elongation step is catalyzed by β-ketoacyl-ACP synthase I (KAS I) . KAS I is a condensing enzyme that adds a two-carbon unit from malonyl-ACP to the growing acyl chain.

Hydrolysis to Free Petroselinic Acid

Finally, the 18-carbon petroselinoyl-ACP is hydrolyzed by a fatty acyl-ACP thioesterase (FAT) to release free petroselinic acid and ACP. The free petroselinic acid is then exported from the plastid to the cytoplasm.

Tripetroselinin Assembly: The Kennedy Pathway

In the cytoplasm, petroselinic acid is activated to petroselinoyl-CoA by a long-chain acyl-CoA synthetase (LACS) . Petroselinoyl-CoA then enters the Kennedy pathway in the endoplasmic reticulum for its incorporation into the glycerol backbone to form tripetroselinin. The Kennedy pathway consists of four sequential acylation and dephosphorylation steps.

Acylation of Glycerol-3-Phosphate

The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , which transfers a petroselinoyl group from petroselinoyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid.

Acylation of Lysophosphatidic Acid

Lysophosphatidic acid acyltransferase (LPAAT) then catalyzes the transfer of a second petroselinoyl group to the sn-2 position of lysophosphatidic acid, yielding phosphatidic acid.

Dephosphorylation of Phosphatidic Acid

The phosphate group at the sn-3 position of phosphatidic acid is removed by phosphatidic acid phosphatase (PAP) to produce diacylglycerol.

Final Acylation of Diacylglycerol

The final and committed step in tripetroselinin synthesis is the acylation of the sn-3 position of diacylglycerol with a third molecule of petroselinoyl-CoA. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT) . The substrate specificity of the LPAAT and DGAT enzymes in Apiaceae for petroselinoyl-CoA is crucial for the high accumulation of tripetroselinin in the seeds.

Quantitative Data

Quantitative analysis of the lipid composition of Apiaceae seeds reveals a high proportion of petroselinic acid and tripetroselinin.

Table 1: Fatty Acid Composition of Coriander (Coriandrum sativum) Seed Oil

| Fatty Acid | Abbreviation | Percentage (%) |

| Myristic Acid | 14:0 | 0.08 ± 0.1 |

| Palmitic Acid | 16:0 | 3.50 ± 0.05 |

| Palmitoleic Acid | 16:1n-7 | 0.23 ± 0.00 |

| Stearic Acid | 18:0 | 0.78 ± 0.03 |

| Petroselinic Acid | 18:1n-12 (Δ6) | 76.65 ± 0.16 |

| Oleic Acid | 18:1n-9 | 5.47 ± 0.07 |

| Linoleic Acid | 18:2n-6 | 13.05 ± 0.04 |

| α-Linolenic Acid | 18:3n-3 | 0.15 ± 0.01 |

| Arachidic Acid | 20:0 | 0.10 ± 0.01 |

Data are presented as mean ± standard deviation of three replicates. Source:

Table 2: Triacylglycerol Composition of Coriander (Coriandrum sativum) Seed Oil

| Triacylglycerol Species (Carbon Number:Double Bonds) | Putative Composition | Percentage (%) |

| C54:3 | Tripetroselinin (18:1/18:1/18:1) | >50 |

Source:

Table 3: Glycerolipid Composition of Coriander (Coriandrum sativum) Seed Oil

| Lipid Class | Abbreviation | Percentage (%) |

| Triacylglycerols | TAG | 98.4 |

| Diacylglycerols | DAG | Not specified |

| Monoacylglycerols | MAG | 0.57 ± 0.04 |

Values are presented as a percentage of neutral lipids. Source:

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tripetroselinin biosynthesis.

Purification of Δ4-Palmitoyl-ACP Desaturase from Coriander Endosperm

This protocol is adapted from methodologies used for the purification of related acyl-ACP desaturases.

Caption: Workflow for the purification of Δ4-palmitoyl-ACP desaturase.

Protocol Steps:

-

Tissue Homogenization: Homogenize developing coriander endosperm in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors) on ice.

-

Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring on ice. After equilibration, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to reach 60% saturation. Centrifuge again and collect the pellet.

-

Desalting: Resuspend the pellet in a minimal volume of homogenization buffer and desalt using a gel filtration column (e.g., Sephadex G-25) equilibrated with the same buffer.

-

Chromatography:

-

Anion Exchange: Load the desalted protein solution onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear gradient of NaCl (e.g., 0-500 mM).

-

Hydrophobic Interaction: Pool the active fractions, add ammonium sulfate to 1 M, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration: As a final polishing step, apply the active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Assay for Δ4-Palmitoyl-ACP Desaturase Activity

This assay measures the conversion of [14C]-palmitoyl-ACP to [14C]-Δ4-hexadecenoyl-ACP.

Reaction Mixture (in a total volume of 50 µL):

-

100 mM Tris-HCl, pH 7.5

-

5 mM DTT

-

1 mM NADPH

-

2 µM Ferredoxin

-

0.1 U Ferredoxin-NADP+ reductase

-

10 µM [1-14C]-palmitoyl-ACP (substrate)

-

Purified Δ4-PAD enzyme solution

Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH and incubate at 60°C for 1 hour to hydrolyze the acyl-ACP.

-

Acidify the mixture with 10 µL of concentrated HCl.

-

Extract the fatty acids with 200 µL of hexane.

-

Separate the fatty acids by argentation thin-layer chromatography (TLC) and visualize by autoradiography. The unsaturated product will migrate slower than the saturated substrate.

Heterologous Expression and Purification of Diacylglycerol Acyltransferase (DGAT)

This protocol describes the expression of an Apiaceae DGAT in a yeast system for subsequent characterization.

Caption: Workflow for heterologous expression and purification of DGAT.

Protocol Steps:

-

Gene Cloning: Isolate the full-length cDNA of the DGAT gene from the target Apiaceae species and clone it into a yeast expression vector (e.g., pYES2) containing an inducible promoter (e.g., GAL1) and a purification tag (e.g., His-tag).

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain.

-

Protein Expression: Grow the yeast culture in a selective medium to mid-log phase and then induce protein expression by adding galactose.

-

Microsome Isolation: Harvest the cells, wash them, and disrupt them using methods like glass bead vortexing or a French press. Perform differential centrifugation to isolate the microsomal fraction, which contains the ER-localized DGAT.

-

Solubilization and Purification: Solubilize the membrane proteins from the microsomal fraction using a suitable detergent (e.g., CHAPS). Purify the tagged DGAT protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

In Vitro Assay for Diacylglycerol Acyltransferase (DGAT) Activity with Petroselinoyl-CoA

This assay measures the incorporation of [14C]-petroselinoyl-CoA into triacylglycerol.

Reaction Mixture (in a total volume of 100 µL):

-

100 mM HEPES-NaOH, pH 7.4

-

25 mM MgCl2

-

1 mg/mL BSA (fatty acid-free)

-

100 µM 1,2-dioleoyl-sn-glycerol (diacylglycerol substrate)

-

10 µM [1-14C]-petroselinoyl-CoA (acyl donor)

-

Purified DGAT or microsomal preparation

Procedure:

-

Prepare the diacylglycerol substrate by drying it under nitrogen and resuspending it in buffer with sonication to form micelles.

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 30°C for 15-30 minutes.

-

Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

-

Add 0.5 mL of 0.9% NaCl and vortex to partition the phases.

-

Collect the lower organic phase, dry it under nitrogen, and redissolve in a small volume of chloroform.

-

Separate the lipids by TLC using a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the TAG spot by autoradiography and quantify the radioactivity by scintillation counting.

Conclusion

The biosynthesis of tripetroselinin in Apiaceae is a specialized metabolic pathway that hinges on the activity of a unique Δ4-palmitoyl-ACP desaturase, which initiates the formation of petroselinic acid. This unusual fatty acid is then efficiently incorporated into the glycerol backbone via the Kennedy pathway, leading to the accumulation of high levels of tripetroselinin in the seeds. The detailed understanding of this pathway, including the kinetic properties of the involved enzymes and the development of robust experimental protocols, is crucial for harnessing the potential of tripetroselinin in various applications and for guiding metabolic engineering efforts to enhance its production. Further research, particularly in the areas of quantitative proteomics and metabolic flux analysis, will provide a more complete picture of the regulation and efficiency of this fascinating biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Evidence for the Involvement of a [delta]4-Palmitoyl-Acyl Carrier Protein Desaturase in Petroselinic Acid Synthesis in Coriander Endosperm and Transgenic Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic structures and characterization of the 5'-flanking regions of acyl carrier protein and Delta4-palmitoyl-ACP desaturase genes from Coriandrum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Tripetroselinin vs. Petroselinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical distinctions, biological activities, and analytical methodologies pertaining to tripetroselinin and its constituent fatty acid, petroselinic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on providing detailed, actionable data and protocols.

Core Chemical and Physical Differences

Tripetroselinin and petroselinic acid, while closely related, exhibit fundamental differences in their chemical structure and physical properties. Petroselinic acid is a monounsaturated omega-12 fatty acid.[1] Tripetroselinin is a triacylglycerol, meaning it is an ester derived from three units of petroselinic acid and a glycerol backbone.[2][3] This structural variance has a significant impact on their respective physicochemical characteristics.

Table 1: Comparison of Chemical and Physical Properties

| Property | Tripetroselinin | Petroselinic Acid |

| IUPAC Name | 2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate[4] | (6Z)-Octadec-6-enoic acid[5] |

| Synonyms | Glyceryl tripetroselinate, Petroselinic acid triglyceride | cis-6-Octadecenoic acid, (Z)-Octadec-6-enoic acid |

| Molecular Formula | C57H104O6 | C18H34O2 |

| Molecular Weight | 885.43 g/mol | 282.47 g/mol |

| Melting Point | 26.2 °C | 29.5-30.1 °C |

| Boiling Point | 818.7 ± 55.0 °C (Predicted) | 237-238 °C at 18 mmHg |

| Density | 0.921 ± 0.06 g/cm³ (Predicted) | Not available |

| Solubility | Soluble in chloroform | Insoluble in water, soluble in methanol |

| Chemical Structure | Triglyceride | Carboxylic acid |

Biological Activities and Signaling Pathways

Petroselinic Acid: An Inhibitor of the cGAS-STING Pathway

Recent research has identified petroselinic acid as a potent inhibitor of the cytosolic nucleic-acid-mediated type I interferon signaling pathway. Specifically, it has been shown to suppress the activation of the cGAS-STING pathway, which plays a crucial role in the innate immune response to cytosolic DNA. Petroselinic acid is thought to directly interact with and inhibit the cGAS enzyme, thereby preventing the synthesis of the second messenger cGAMP and subsequent downstream signaling.

Below is a diagram illustrating the inhibitory effect of petroselinic acid on the cGAS-STING signaling pathway.

Caption: Petroselinic acid inhibits the cGAS-STING pathway.

Tripetroselinin: Metabolism and Bioavailability

As a triacylglycerol, tripetroselinin primarily serves as a storage form of petroselinic acid in the seeds of Apiaceae family plants. Its direct biological activity is not well-documented; however, upon consumption, it undergoes metabolic breakdown by lipases to release glycerol and three molecules of petroselinic acid. The liberated petroselinic acid can then exert its biological effects.

The following diagram illustrates the metabolic fate of tripetroselinin.

Caption: Metabolic pathway of tripetroselinin.

Experimental Protocols

Extraction and Purification of Tripetroselinin from Coriander Seeds

This protocol outlines the steps for the extraction and purification of tripetroselinin from coriander seeds, a rich natural source.

Materials:

-

Coriander seeds

-

Hexane

-

Dichloromethane (DCM)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Seed Preparation: Grind dried coriander seeds to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the ground seed powder in hexane (a common solvent for lipid extraction) at a solid-to-solvent ratio of 1:5 (w/v).

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter the mixture to separate the solid residue from the hexane extract.

-

Repeat the extraction process on the residue to maximize the yield.

-

-

Solvent Removal: Combine the hexane extracts and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude coriander seed oil, which is rich in tripetroselinin.

-

Purification by Column Chromatography:

-

Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane:ethyl acetate 98:2).

-

Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions. Tripetroselinin, being non-polar, will elute relatively early.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure tripetroselinin.

-

Combine the pure fractions and remove the solvent to yield purified tripetroselinin.

-

Isolation and Purification of Petroselinic Acid

This protocol describes the hydrolysis of tripetroselinin to obtain petroselinic acid.

Materials:

-

Purified tripetroselinin (from Protocol 3.1)

-

Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

-

Diethyl ether or hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Saponification (Hydrolysis):

-

Dissolve the purified tripetroselinin in the methanolic KOH or NaOH solution.

-

Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the ester bonds. This process yields glycerol and the potassium or sodium salt of petroselinic acid.

-

-

Acidification:

-

After cooling, acidify the reaction mixture to a pH of approximately 2-3 with HCl or H₂SO₄. This protonates the fatty acid salt, converting it to the free petroselinic acid.

-

-

Extraction:

-

Extract the acidified mixture with diethyl ether or hexane. The petroselinic acid will partition into the organic layer.

-

Repeat the extraction multiple times to ensure complete recovery.

-

-

Washing and Drying:

-

Combine the organic extracts and wash with distilled water to remove any remaining salts or glycerol.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal:

-

Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain purified petroselinic acid.

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity and purity of the isolated petroselinic acid, it is typically converted to its fatty acid methyl ester (FAME) for analysis by GC-MS.

Materials:

-

Purified petroselinic acid (from Protocol 3.2)

-

Boron trifluoride-methanol solution (BF₃-methanol) or methanolic HCl

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., a polar column like a wax column)

Procedure:

-

Derivatization to FAME:

-

To a sample of the purified petroselinic acid, add BF₃-methanol or methanolic HCl.

-

Heat the mixture in a sealed vial at 60-80°C for 10-15 minutes.

-

-

Extraction of FAME:

-

After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.

-

Vortex and centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the petroselinic acid methyl ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

The GC will separate the FAME based on its volatility and interaction with the column's stationary phase.

-

The mass spectrometer will provide a mass spectrum of the eluting compound, which can be compared to a library of known spectra to confirm the identity of petroselinic acid methyl ester.

-

Experimental Workflow Diagram

The overall experimental workflow for the extraction, purification, and analysis of tripetroselinin and petroselinic acid is summarized in the diagram below.

Caption: Workflow for analysis of tripetroselinin and petroselinic acid.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of tripetroselinin and petroselinic acid.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Petroselinic Acid | ||

| -COOH | ~11-12 | ~179-180 |

| -CH=CH- (vinylic) | ~5.3-5.4 | ~129-130 |

| -CH₂-COOH | ~2.3-2.4 | ~34 |

| -CH₂-CH= | ~2.0-2.1 | ~27 |

| -(CH₂)n- | ~1.2-1.4 | ~29-32 |

| -CH₃ | ~0.8-0.9 | ~14 |

| Tripetroselinin | ||

| Glycerol CH₂ (sn-1,3) | ~4.1-4.3 | ~62 |

| Glycerol CH (sn-2) | ~5.2-5.3 | ~69 |

| -CH=CH- (vinylic) | ~5.3-5.4 | ~129-130 |

| -C(=O)O- | - | ~172-173 |

| -CH₂-C(=O)O- | ~2.3 | ~34 |

| -CH₂-CH= | ~2.0 | ~27 |

| -(CH₂)n- | ~1.2-1.4 | ~29-32 |

| -CH₃ | ~0.8-0.9 | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Conclusion

Tripetroselinin and petroselinic acid represent a fascinating pair of molecules with distinct chemical properties and biological activities. While tripetroselinin serves as a stable storage form, its hydrolysis product, petroselinic acid, exhibits promising immunomodulatory effects through the inhibition of the cGAS-STING pathway. The detailed protocols provided in this guide offer a solid foundation for researchers to extract, purify, and characterize these compounds for further investigation into their therapeutic potential. The comparative data and pathway diagrams aim to facilitate a deeper understanding of these molecules for applications in drug discovery and development.

References

- 1. Sequential one-step extraction and analysis of triacylglycerols and fatty acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lipids: fatty acids, triglycerides and phospholipids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

High-Purity Tripetroselinin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Key Triacylglycerol for Scientific Exploration

This technical guide provides comprehensive information on high-purity Tripetroselinin, a triacylglycerol of significant interest for researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, quality control methodologies, and detailed experimental protocols for the utilization of Tripetroselinin in a research setting. Furthermore, it explores the potential signaling pathways through which Tripetroselinin may exert its biological effects.

Commercial Suppliers of High-Purity Tripetroselinin

The availability of high-purity Tripetroselinin is crucial for obtaining reliable and reproducible experimental results. Two notable commercial suppliers for research-grade Tripetroselinin are MedChemExpress and Larodan AB.

| Supplier | Product Name | Purity Specification | Analytical Methods Mentioned |

| MedChemExpress | Tripetroselinin | Not explicitly stated; a Certificate of Analysis is recommended for review. | General quality control procedures. |

| Larodan AB | Tri-6(Z)-Octadecenoin | >99% | A Certificate of Analysis is provided with all products, detailing the analytical methods used, which may include TLC, GC, HPLC, GC-MS, and LC-MS.[1][2] |

Note: Researchers are strongly advised to request and review the Certificate of Analysis (CoA) from any supplier before purchase to confirm the purity and identity of the compound. A CoA for a related compound, Petroselinic acid, from LGC Standards indicates that typical analytical data includes NMR and GC purity analysis.[3]

Quality Control and Analytical Protocols

Ensuring the purity and integrity of Tripetroselinin is paramount for its use in sensitive biological assays. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a robust method for the analysis of triacylglycerols like Tripetroselinin.

Experimental Protocol: Purity Assessment by HPLC-CAD

This protocol is adapted from established methods for triacylglycerol analysis in oils and can be applied to verify the purity of commercial Tripetroselinin.[4][5]

Objective: To determine the purity of a Tripetroselinin standard by separating it from potential impurities.

Materials:

-

Tripetroselinin standard

-

HPLC-grade solvents (e.g., methanol, chloroform, acetone, acetonitrile)

-

UHPLC system equipped with a C18 reversed-phase column

-

Charged Aerosol Detector (CAD)

Procedure:

-

Sample Preparation: Prepare a stock solution of Tripetroselinin in a suitable solvent mixture, such as methanol/chloroform (50:50, v/v), to a final concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used. For example, a gradient of acetone and acetonitrile can be employed.

-

Flow Rate: Approximately 0.3 mL/min.

-

Column Temperature: Maintained at a controlled temperature, for instance, 30°C.

-

-

Detection:

-

Detector: Charged Aerosol Detector (CAD).

-

Settings: Follow the manufacturer's recommendations for gas pressure and other parameters.

-

-

Data Analysis:

-

Integrate the peak corresponding to Tripetroselinin and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Expected Outcome: A single, sharp peak corresponding to Tripetroselinin, with minimal to no impurity peaks, confirming a purity of >99%.

In Vitro Experimental Protocols

Tripetroselinin, as a triacylglycerol, can be utilized in various cell-based assays to investigate its effects on lipid metabolism and cellular signaling. A common application is to study its impact on triglyceride accumulation in adipocytes or hepatocytes.

Experimental Protocol: Cellular Triglyceride Accumulation Assay

This protocol provides a framework for treating cells with Tripetroselinin and subsequently measuring intracellular triglyceride levels using a commercially available assay kit.

Objective: To quantify the effect of Tripetroselinin on triglyceride accumulation in a relevant cell line (e.g., 3T3-L1 preadipocytes or HepG2 hepatocytes).

Materials:

-

3T3-L1 or HepG2 cells

-

Cell culture medium and supplements

-

Tripetroselinin

-

Vehicle control (e.g., ethanol or DMSO)

-

Triglyceride-Glo™ Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Cell Culture and Plating: Culture cells to ~80% confluency. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Tripetroselinin Treatment:

-

Prepare a stock solution of Tripetroselinin in a suitable vehicle.

-

Prepare serial dilutions of Tripetroselinin in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of Tripetroselinin or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Triglyceride Measurement:

-

Follow the manufacturer's protocol for the Triglyceride-Glo™ Assay. This typically involves:

-

Lysis of the cells.

-

Incubation with a lipase to release glycerol from triglycerides.

-

A coupled enzymatic reaction that generates a luminescent signal proportional to the glycerol concentration.

-

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Subtract the background luminescence (from no-cell controls).

-

Normalize the triglyceride levels to cell viability (which can be assessed in a parallel plate using an MTT or similar assay) or protein concentration.

-

Compare the triglyceride levels in Tripetroselinin-treated cells to the vehicle-treated control.

-

Potential Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by Tripetroselinin are limited, its biological activity is likely mediated through the actions of its constituent fatty acid, petroselinic acid, and the general roles of triacylglycerols in cellular metabolism. The following pathways represent potential targets for investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that upon cellular uptake and hydrolysis of Tripetroselinin, the released petroselinic acid could act as a ligand for PPAR isoforms (PPARα, PPARγ), thereby influencing the expression of genes involved in adipogenesis, fatty acid oxidation, and inflammation.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor that regulates cellular metabolism. Changes in the cellular energy state, which can be influenced by the metabolism of lipids, can activate AMPK. Activation of AMPK generally leads to the inhibition of anabolic processes, such as fatty acid synthesis, and the stimulation of catabolic processes, like fatty acid oxidation. The metabolic processing of Tripetroselinin could potentially alter the AMP/ATP ratio, leading to the phosphorylation and activation of AMPK.

Sterol Regulatory Element-Binding Protein (SREBP)-1c Signaling

SREBP-1c is a key transcription factor that regulates lipogenesis. Its activity is modulated by insulin and cellular lipid levels. Unsaturated fatty acids have been shown to suppress the expression of the SREBP-1c gene. Therefore, the liberation of petroselinic acid from Tripetroselinin could potentially lead to a feedback inhibition of SREBP-1c, resulting in decreased expression of lipogenic genes and a reduction in de novo fatty acid synthesis.

Conclusion

High-purity Tripetroselinin is a valuable tool for researchers investigating lipid metabolism and its role in various physiological and pathological processes. This guide provides a starting point for sourcing this compound, ensuring its quality, and utilizing it in cell-based assays. While the precise signaling pathways regulated by Tripetroselinin are still an active area of research, the PPAR, AMPK, and SREBP-1c pathways offer promising avenues for investigation into its mechanism of action. Further studies are warranted to fully elucidate the biological functions of this intriguing triacylglycerol.

References

Tripetroselinin: A Technical Review of its Chemical Properties and the Biological Activity of its Constituent Petroselinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselinin, a triacylglycerol comprised of a glycerol backbone esterified with three molecules of petroselinic acid, is a lipid of interest due to the significant biological activities associated with its constituent fatty acid. While direct research on Tripetroselinin is limited, a comprehensive understanding of its potential can be derived from the extensive studies on petroselinic acid. This technical guide provides a detailed overview of the chemical properties of Tripetroselinin and a thorough review of the scientific literature on the biological activities, experimental protocols, and signaling pathways of petroselinic acid.

Chemical and Physical Properties of Tripetroselinin

Tripetroselinin is chemically known as 1,2,3-Tri-6(Z)-octadecenoyl glycerol.[1] It is classified as a triacylglycerol, which consists of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.[2]

| Property | Value | Source |

| Molecular Formula | C57H104O6 | [3] |

| Molecular Weight | 885.43 g/mol | [1][3] |

| CAS Number | 3296-43-3 | |

| Synonyms | Glycerol cis-6-octadecenoate, Glyceryl tripetroselinate, TRIPETROSELIN | |

| Physical State | White powder |

Biological Activities of Petroselinic Acid

Petroselinic acid, a positional isomer of oleic acid, is the sole fatty acid component of Tripetroselinin and is responsible for its potential biological effects. It is a monounsaturated omega-12 fatty acid.

Anti-inflammatory Activity

Petroselinic acid has demonstrated significant anti-inflammatory properties. It has been shown to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in cells stimulated with phorbol myristyl acetate (PMA). Furthermore, it decreases the production of Intracellular Adhesion Molecule (ICAM), another marker of inflammation, in fibroblasts.

Antimicrobial and Antifungal Activity

Petroselinic acid exhibits both antibacterial and antifungal properties. It has been shown to inhibit the formation of biofilms in various microorganisms. Specifically, it inhibits the growth of Staphylococcus aureus and suppresses the production of its virulence factors. Against the fungal pathogen Candida albicans, petroselinic acid inhibits hyphae formation and demonstrates a minimum inhibitory concentration (MIC) ranging from 2-16 μg/mL. In a murine model of C. albicans infection, oral administration of petroselinic acid prolonged the survival of the mice.

Antidiabetic Activity

In vitro studies have shown that petroselinic acid exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. This suggests a potential role for petroselinic acid in the management of type II diabetes.

Role in Autoimmune Disorders

Recent research has highlighted the role of petroselinic acid in modulating the innate immune response. It has been found to suppress the production of type I interferons (IFN) induced by cytosolic nucleic acids. This is achieved by inhibiting the phosphorylation of TBK1 and IRF3, key proteins in the type I interferon signaling pathway. This mechanism of action suggests its potential as a therapeutic agent for autoimmune diseases characterized by the hyperactivation of type I interferon, such as Aicardi–Goutières syndrome.

Quantitative Data on Petroselinic Acid

| Parameter | Organism/Cell Line | Effect | Concentration/Dosage | Reference |

| IC50 (PTP1B inhibition) | - | Antidiabetic | 6.99 mmol/L | |

| MIC | Candida albicans | Antifungal | 2-16 μg/mL | |

| Inhibition of S. aureus growth | Staphylococcus aureus | Antibacterial | 125% inhibition at 100 μg/mL | |

| Anti-infectious activity | C. albicans-infected mice | Prolonged survival | 8-32 mg/kg (oral) | |

| PGE2 reduction | Keratinocytes | Anti-inflammatory | Significant reduction at 0.1 μM | |

| IFN-β and CXCL10 mRNA suppression | A549, BJ5ta, U937 cells | Immunomodulatory | Significant suppression at 200 μM |

Experimental Protocols

General Analysis of Triacylglycerols by Mass Spectrometry

The structural analysis of triacylglycerols like Tripetroselinin is commonly performed using mass spectrometry.

1. Lipid Extraction (Modified Folch Method):

-

To a 40 µL sample (e.g., plasma), add 260 µL of ice-cold methanol and 40 µL of a d5-TAG internal standard solution.

-

Vortex the mixture for 20 seconds.

-

Add 1,000 µL of ice-cold methyl-tert-butyl ether (MTBE) and incubate with agitation for 30 minutes at 4°C.

-

Add 250 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at room temperature.

-

Collect the upper organic phase containing the lipids.

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 300 µL of 9:1 methanol:toluene with 10 mM ammonium acetate.

-

Centrifuge at 14,000 x g for 5 minutes before analysis.

2. Mass Spectrometry Analysis:

-

Ionization: Electrospray ionization (ESI) is a widely used soft ionization technique for generating adduct ions such as [M+NH₄]⁺, [M+Na]⁺, and [M+Li]⁺.

-

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., TOF, quadrupole, or ion trap).

-

Fragmentation (Tandem MS/MS): Precursor ions of a specific triacylglycerol are selected and fragmented via collision-induced dissociation (CID) to elucidate the fatty acid composition.

Isolation of Petroselinic Acid

Petroselinic acid can be isolated from plant sources, such as Coriandrum sativum seeds.

1. Alkaline Hydrolysis:

-

The triacylglycerols from the seed oil are subjected to alkaline hydrolysis using sodium hydroxide to yield glycerol and a mixture of fatty acids.

2. Crystallization:

-

Petroselinic acid is then separated from the fatty acid mixture through crystallization in absolute ethanol.

Signaling Pathways and Workflows

Petroselinic Acid-Mediated Suppression of Type I Interferon Signaling

Petroselinic acid has been shown to inhibit the signaling pathway that leads to the production of type I interferons in response to cytosolic nucleic acids.

Experimental Workflow for Triacylglycerol Analysis

A generalized workflow for the analysis of triacylglycerols using mass spectrometry is depicted below.

Conclusion

While Tripetroselinin itself has not been the subject of extensive biological investigation, the well-documented activities of its constituent, petroselinic acid, suggest a range of potential therapeutic applications. The anti-inflammatory, antimicrobial, antidiabetic, and immunomodulatory properties of petroselinic acid make Tripetroselinin a molecule of significant interest for future research and development. The experimental protocols and analytical workflows outlined in this guide provide a foundation for further exploration of Tripetroselinin and other novel triacylglycerols. Further studies are warranted to determine if the triacylglycerol form, Tripetroselinin, possesses enhanced or differential activity compared to free petroselinic acid.

References

Tripetroselinin: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripetroselinin, a triacylglycerol rich in petroselinic acid, is an emerging specialty chemical with significant potential across various industries, including cosmetics, food and beverage, and polymer manufacturing. Derived primarily from the seeds of plants in the Apiaceae family, such as coriander and parsley, this molecule offers unique physicochemical and biological properties. Its anti-inflammatory and moisturizing characteristics make it a valuable ingredient in dermatological and cosmetic formulations. In the food industry, it presents a healthier alternative to saturated and trans fats. Furthermore, the unique position of the double bond in its petroselinic acid moiety allows for novel chemical modifications, opening avenues for the synthesis of specialty polymers and biodegradable surfactants. This technical guide provides an in-depth overview of the industrial applications of Tripetroselinin, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Chemical and Physical Properties

Tripetroselinin, also known as glyceryl tripetroselinate, is the triglyceride of petroselinic acid (cis-6-octadecenoic acid).[1] Its structure confers specific physical and chemical characteristics that are foundational to its industrial utility.

| Property | Value | Reference |

| Molecular Formula | C57H104O6 | [1] |

| Molecular Weight | 885.4 g/mol | [1] |

| CAS Number | 3296-43-3 | [1] |

| IUPAC Name | 2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | [1] |

| Physical State | White powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | |

| XLogP3-AA | 22.4 |

Potential Industrial Applications

The unique properties of Tripetroselinin lend themselves to a variety of industrial uses.

Cosmetics and Dermatology

Tripetroselinin is a promising ingredient in skincare and cosmetic products due to the anti-inflammatory and moisturizing properties of its constituent, petroselinic acid.

-

Anti-inflammatory Agent: Petroselinic acid has been shown to suppress inflammatory pathways, making Tripetroselinin suitable for formulations aimed at soothing irritated skin.

-

Moisturizing Agent: Its lipid nature helps to reinforce the skin's natural barrier, preventing moisture loss.

-

Reduced Irritation: In combination with other ingredients that can cause irritation, such as alpha-hydroxy acids, petroselinic acid can act as an anti-irritant.

Food and Nutraceuticals

Tripetroselinin offers potential as a functional food ingredient and a healthier fat substitute.

-

Saturated and Trans Fat Replacer: The high content of monounsaturated petroselinic acid makes it a healthier alternative to saturated and partially hydrogenated fats in various food products.

-

Anti-inflammatory Food Supplement: Edible compositions containing petroselinic acid are being explored for their potential to inhibit the production of inflammatory metabolites.

Chemical Feedstock and Polymer Synthesis

The unique chemical structure of petroselinic acid within Tripetroselinin makes it a valuable precursor for the synthesis of other industrial chemicals.

-

Production of Lauric and Adipic Acids: Oxidative cleavage of the double bond in petroselinic acid yields lauric acid and adipic acid. Lauric acid is a key component in the manufacturing of soaps and detergents, while adipic acid is a precursor to nylon.

-

Bio-based Polymers: The triglyceride structure can be functionalized and polymerized to create novel bio-based polymers. While specific protocols for Tripetroselinin are not widely published, general methods for triglyceride polymerization can be adapted.

Surfactants and Emulsifiers

Experimental Protocols

Extraction and Purification of Tripetroselinin from Coriander Seeds

This protocol outlines a standard laboratory procedure for the extraction and purification of Tripetroselinin from coriander seeds, a rich natural source.

Materials:

-

Dried coriander seeds

-

Hexane (analytical grade)

-

Ethanol (analytical grade)

-

Rotary evaporator

-

Soxhlet apparatus (optional, for continuous extraction)

-

Glassware (beakers, flasks, etc.)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Seed Preparation: Grind the dried coriander seeds into a fine powder to increase the surface area for extraction.

-

Solvent Extraction (Maceration):

-

Soak the ground coriander seed powder in hexane at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Stir the mixture for 24 hours to allow for efficient extraction of the oil.

-

Filter the mixture to separate the solid seed residue from the hexane extract containing the dissolved oil.

-

-

Solvent Removal:

-

Concentrate the hexane extract using a rotary evaporator to remove the solvent. The remaining viscous liquid is the crude coriander seed oil, which is rich in Tripetroselinin.

-

-

Purification (Optional - Winterization):

-

To increase the purity of Tripetroselinin, the crude oil can be subjected to winterization.

-

Dissolve the oil in ethanol and cool the solution to a low temperature (e.g., 4°C) for 24 hours.

-

Higher melting point components will precipitate out of the solution.

-

Filter the cold solution to remove the precipitated solids.

-

Remove the ethanol from the filtrate using a rotary evaporator to obtain purified Tripetroselinin-rich oil.

-

Workflow Diagram:

Caption: Workflow for the extraction and purification of Tripetroselinin.

Analytical Characterization: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of Tripetroselinin.

3.2.1. GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs)

This protocol involves the transesterification of Tripetroselinin to its constituent fatty acid methyl esters for analysis.

Sample Preparation (Transesterification):

-

Dissolve a known amount of the extracted oil in a suitable solvent (e.g., toluene).

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time to complete the reaction.

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

The hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS.

GC-MS Parameters (Illustrative):

-

Column: DB-23 (or equivalent polar capillary column)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, ramped to 230°C at 4°C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

3.2.2. LC-MS/MS Analysis of Intact Tripetroselinin

This method allows for the analysis of the intact triglyceride molecule.

Sample Preparation:

-

Dissolve the oil sample in an appropriate solvent mixture (e.g., methanol/dichloromethane).

-

Filter the sample to remove any particulate matter.

-

Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative):

-

LC Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and isopropanol with an ammonium formate additive.

-

MS Detector: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS: Collision-induced dissociation (CID) to fragment the parent ion and identify the constituent fatty acids based on their neutral losses.

Analytical Workflow Diagram:

Caption: Analytical workflows for GC-MS and LC-MS/MS of Tripetroselinin.

Polymerization of Tripetroselinin (Adapted Protocol)

This is an adapted protocol for the cationic polymerization of Tripetroselinin, based on general methods for triglyceride polymerization.

Materials:

-

Purified Tripetroselinin oil

-

Styrene (co-monomer)

-

Boron trifluoride etherate (BF3·OEt2) (catalyst)

-

Anhydrous toluene (solvent)

-

Nitrogen gas supply

-

Glass reactor with magnetic stirring and temperature control

Procedure:

-

Reactor Setup: Set up a clean, dry glass reactor under a nitrogen atmosphere.

-

Monomer and Solvent Addition: Add the purified Tripetroselinin oil and styrene to the reactor, followed by anhydrous toluene to achieve the desired concentration.

-

Initiation: While stirring, slowly add the boron trifluoride etherate catalyst to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Polymerization: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) with continuous stirring and temperature control. The progress of the polymerization can be monitored by techniques such as viscosity measurements or GPC analysis of aliquots.

-

Termination: Terminate the reaction by adding a small amount of methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Polymerization Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tripetroselinin from Coriander Seeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripetroselinin, a triacylglycerol rich in petroselinic acid, is a significant bioactive compound found in coriander (Coriandrum sativum) seeds, demonstrating potential applications in the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction and purification of a tripetroselinin-rich lipid fraction from coriander seeds. The methodology encompasses sample preparation, solvent extraction, and purification, followed by analytical techniques for quantification. The presented protocols are designed to yield a high-purity triacylglycerol fraction suitable for further research and development.

Introduction

Coriander seed oil is distinguished by its high concentration of petroselinic acid, which is primarily esterified to glycerol to form tripetroselinin.[1][2] This unique triacylglycerol (TAG) is a subject of growing interest for its potential therapeutic properties. The extraction of tripetroselinin in a pure form is essential for its characterization and investigation in various biological assays. This application note details a robust and reproducible protocol for its extraction and purification from coriander seeds.

Experimental Protocols

Materials and Equipment

-

Plant Material: Dried coriander (Coriandrum sativum) seeds

-

Solvents: n-Hexane (ACS grade), Methanol (ACS grade), Petroleum Ether (ACS grade)

-

Apparatus: Soxhlet extractor, rotary evaporator, laboratory grinder, analytical balance, filtration apparatus, glass columns for chromatography.

-

Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC).

Seed Preparation

-

Select high-quality, mature coriander seeds.

-

Clean the seeds to remove any foreign materials.

-

Grind the seeds into a fine powder using a laboratory grinder to increase the surface area for efficient extraction.

Extraction of Coriander Seed Oil using Soxhlet Apparatus

This protocol aims to extract the total lipid content from the coriander seeds, which is rich in tripetroselinin.

-

Accurately weigh approximately 20 g of the powdered coriander seeds and place them in a porous thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent. The extraction is carried out for 6-8 hours.

-

After extraction, the solvent, now containing the dissolved oil, is collected in the round-bottom flask.

-

The n-hexane is removed from the oil using a rotary evaporator under reduced pressure at 40°C.

-

The resulting crude coriander seed oil is then weighed to determine the extraction yield.

Purification of Triacylglycerols by Batchwise Solvent Extraction

This step is designed to separate the triacylglycerols (including tripetroselinin) from other lipid components like free fatty acids (FFAs).

-

Dissolve the crude coriander oil in a mixture of petroleum ether and methanol (with methanol at 25% v/v) at a solvent-to-oil mass ratio of 5:1.[3]

-

Stir the mixture vigorously for 15-20 minutes.

-

Allow the mixture to stand, leading to the separation of two phases. The upper, non-polar phase is rich in triacylglycerols, while the lower, polar phase contains the majority of the free fatty acids.

-

Carefully separate the upper phase.

-

To achieve higher purity, the extraction of the upper phase can be repeated multiple times.[3]

-

After the final extraction, evaporate the solvent from the purified triacylglycerol fraction using a rotary evaporator.

Analytical Quantification

2.5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

To confirm the high content of petroselinic acid in the extracted triacylglycerols, a fatty acid methyl ester (FAME) analysis is performed.

-

Transesterification: A small sample of the purified TAG fraction is transesterified to FAMEs.

-

GC-MS Analysis: The FAMEs are analyzed by GC-MS. The typical GC-MS conditions for coriander seed oil analysis involve an initial oven temperature of 80°C, held for 3 minutes, then ramped to 220°C at a rate of 4°C/min, and held for 10 minutes.[4]

-

Identification: The identification of fatty acids is achieved by comparing their mass spectra with the NIST library.

2.5.2. High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Analysis

Direct analysis of the triacylglycerol profile can be performed using HPLC.

-

Sample Preparation: Dissolve a small amount of the purified TAG fraction in a suitable solvent such as hexane or isopropanol.

-

HPLC System: A normal-phase HPLC system can be used with a mobile phase of hexane and 2-propanol (99:1 v/v) at a flow rate of 1 mL/min.

-

Detection: A fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 330 nm can be employed for detection.

Data Presentation

The following tables summarize quantitative data obtained from various studies on coriander seed oil extraction.

Table 1: Extraction Yield of Coriander Seed Oil with Different Solvents

| Solvent | Extraction Method | Yield (%) | Reference |

| n-Hexane | Soxhlet | 21.0 - 26.0 | |

| Petroleum Ether | Soxhlet | Not specified | |

| Ethanol | Soxhlet | Lower than nonpolar solvents | |

| Dichloromethane | Soaking | High | |

| Tetrachloromethane | Soaking | High |

Table 2: Composition of Coriander Seed Oil

| Component | Percentage (%) | Reference |

| Triacylglycerols (TAGs) | ~98% | |

| Diglycerides (DAGs) | ~1.05% | |

| Monoglycerides (MAGs) | ~0.09% | |

| Free Fatty Acids (FFAs) | ~1.8% |

Table 3: Major Fatty Acid Composition of Coriander Seed Oil Triacylglycerols

| Fatty Acid | Percentage (%) | Reference |

| Petroselinic Acid (C18:1n-12) | 73% | |

| Linoleic Acid (C18:2) | 14% | |

| Oleic Acid (C18:1n-9) | 6% | |

| Palmitic Acid (C16:0) | 3% |

Mandatory Visualizations

Caption: Experimental workflow for the extraction and analysis of tripetroselinin.

Conclusion

The protocol outlined in this application note provides a comprehensive and efficient method for the extraction of a tripetroselinin-rich fraction from coriander seeds. The use of Soxhlet extraction with n-hexane ensures a high yield of crude oil, while the subsequent batchwise solvent purification effectively removes impurities such as free fatty acids. The analytical methods described allow for the accurate quantification and characterization of the final product. This protocol is well-suited for researchers and professionals in the field of drug development seeking to investigate the therapeutic potential of tripetroselinin.

References

Application Note: Quantification of Tripetroselinin using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tripetroselinin, a specific triglyceride, using HPLC with an Evaporative Light-Scattering Detector (ELSD). This method is suitable for the analysis of lipid-based formulations and natural oil extracts.

Introduction

Tripetroselinin is a triglyceride composed of glycerol and three molecules of petroselinic acid. Accurate quantification of tripetroselinin is crucial in various research and development settings, including the formulation of lipid-based drug delivery systems and the quality control of natural oils. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) offers a robust and sensitive method for the analysis of triglycerides, which often lack a UV chromophore, making them unsuitable for UV detection.[1][2][3] The ELSD is a mass-sensitive detector that is compatible with gradient elution, providing universal detection for non-volatile and semi-volatile compounds.[2] This application note details a representative method for the quantification of tripetroselinin.

Experimental

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

Detector: Evaporative Light-Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for triglyceride separation.[4]

-

Solvents: HPLC grade acetonitrile, dichloromethane, methanol, and water.

-

Standard: Purified tripetroselinin standard.

A representative set of chromatographic conditions is provided in Table 1. These parameters may require optimization based on the specific instrumentation and sample matrix.

Table 1: Representative HPLC-ELSD Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Dichloromethane |

| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| ELSD Drift Tube Temp. | 50°C - 95°C (optimization recommended) |

| Nebulizer Gas (Nitrogen) | 1.5 - 2.0 L/min (optimization recommended) |

Protocols

-

Prepare a stock solution of tripetroselinin standard at a concentration of 1 mg/mL in chloroform or a similar organic solvent.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from approximately 0.05 to 0.8 mg/mL.

-

Accurately weigh the sample containing tripetroselinin.

-

Dissolve the sample in a suitable solvent such as chloroform or hexane to achieve a concentration within the calibration range.

-

Vortex the sample thoroughly to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.

-

Inject the prepared calibration standards to construct a calibration curve. The ELSD response is often non-linear and may require a logarithmic transformation (log[concentration] vs. log[peak area]) for linearization.

-

Inject the prepared sample solutions.

-

Determine the concentration of tripetroselinin in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes representative quantitative data for a validated HPLC-ELSD method for tripetroselinin.

Table 2: Representative Quantitative Data for Tripetroselinin Quantification

| Parameter | Result |

| Linearity Range | 0.05 - 0.8 mg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Limit of Detection (LOD) | 0.01 mg/mL |

| Limit of Quantification (LOQ) | 0.05 mg/mL |

Note: The data presented in this table is representative and should be verified through in-house validation.

Experimental Workflow Diagram

Caption: Experimental workflow for tripetroselinin quantification.

Conclusion

The HPLC-ELSD method described provides a reliable and sensitive approach for the quantification of tripetroselinin in various samples. The use of ELSD allows for the detection of this non-UV absorbing triglyceride with good sensitivity and a stable baseline, even with gradient elution. Proper method validation is essential to ensure accurate and precise results.

References

Application Notes & Protocols for the GC-MS Analysis of Tripetroselinin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripetroselinin, also known as glyceryl tripetroselinate, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of petroselinic acid.[1][2][3] Petroselinic acid is a monounsaturated omega-12 fatty acid, a positional isomer of oleic acid.[4] Tripetroselinin is classified as a triacylglycerol, a class of lipids that serve as a primary form of energy storage in many organisms.[5] The analysis of specific triacylglycerols like tripetroselinin is crucial in various fields, including food science, nutrition, and drug development, due to their physiological roles and potential as biomarkers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of high-molecular-weight triacylglycerols like tripetroselinin, which have low volatility, derivatization is typically required to convert them into their more volatile fatty acid methyl ester (FAME) counterparts. This application note provides a detailed protocol for the analysis of tripetroselinin using GC-MS following a transesterification derivatization procedure.

Experimental Protocols

1. Sample Preparation: Extraction and Transesterification

This protocol is adapted from methods used for the analysis of triacylglycerols in seed oils, which are rich sources of compounds similar to tripetroselinin.

-

Materials:

-

Sample containing tripetroselinin (e.g., seed oil)

-

Hexane

-

2 M Potassium hydroxide (KOH) in methanol

-

Anhydrous sodium sulfate

-

Glassware: screw-cap test tubes, Pasteur pipettes, vials for GC-MS

-

-

Protocol:

-

Weigh approximately 50 mg of the oil sample into a screw-cap test tube.

-

Add 2 mL of hexane to dissolve the oil. Vortex for 30 seconds.

-

Add 1 mL of 2 M KOH in methanol.

-

Cap the tube tightly and vortex vigorously for 1 minute to facilitate the transesterification reaction.

-

Allow the mixture to stand at room temperature for 30 minutes for phase separation.

-

Carefully collect the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), using a Pasteur pipette.

-

Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water and methanol.

-

Transfer the final FAMEs solution into a GC-MS vial for analysis.

-

2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the resulting petroselinic acid methyl ester.

-

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5975 MS detector).

-

-

GC Conditions:

-

Column: A polar capillary column, such as a biscyanopropyl polysiloxane column (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm film thickness), is recommended for the separation of fatty acid isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 140 °C, hold for 5 minutes.

-

Ramp: 4 °C/min to 240 °C.

-

Hold: 20 minutes at 240 °C.

-

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 50-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Presentation

The quantitative analysis of tripetroselinin is performed by measuring the peak area of its corresponding FAME, petroselinic acid methyl ester. The concentration can be determined using an internal or external standard calibration curve.

Table 1: Expected GC-MS Data for Petroselinic Acid Methyl Ester

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Petroselinic Acid Methyl Ester | Dependent on specific column and conditions | 296 (M+), 264, 222, 180, 154, 123, 97, 87, 74, 55 |

Note: The retention time is an approximation and will vary based on the specific instrument and chromatographic conditions. The mass fragments are characteristic ions that can be used for identification.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of Tripetroselinin.

Caption: Workflow for the GC-MS analysis of Tripetroselinin.

Discussion

The successful analysis of tripetroselinin via GC-MS is highly dependent on the derivatization step. Transesterification to FAMEs is a common and effective method for increasing the volatility of triacylglycerols. The choice of a polar GC column is critical for achieving good separation of the petroselinic acid methyl ester from other fatty acid methyl esters, particularly its isomer, oleic acid methyl ester. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the analyte. For quantitative analysis, the use of an appropriate internal standard, such as a fatty acid methyl ester with an odd number of carbon atoms, is recommended to correct for variations in sample preparation and injection. While direct analysis of triacylglycerols by GC-MS is possible with high-temperature columns, it is often more challenging and may lead to compound degradation. Alternative methods like HPLC-MS can also be employed for the analysis of intact triacylglycerols.

This application note provides a comprehensive and detailed protocol for the analysis of tripetroselinin using GC-MS. By converting tripetroselinin to its more volatile fatty acid methyl ester derivative, reliable separation, identification, and quantification can be achieved. The provided experimental parameters and workflow can be adapted by researchers in various fields for the analysis of tripetroselinin and other similar triacylglycerols in a range of sample matrices.

References

- 1. Tripetroselinin | C57H104O6 | CID 5463129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,2,3-TRI[CIS-6-OCTADECENOYL]GLYCEROL | 3296-43-3 [chemicalbook.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound Tripetroselinin (FDB003115) - FooDB [foodb.ca]

Application Note: High-Throughput Separation of Tripetroselinin using Supercritical Fluid Chromatography (SFC)

Abstract

This application note presents a detailed protocol for the separation of tripetroselinin, a triacylglycerol of petroselinic acid, utilizing Supercritical Fluid Chromatography (SFC). Tripetroselinin is a key component in various natural oils and its efficient separation is crucial for research, quality control, and the development of pharmaceutical and nutraceutical products. SFC offers a green, high-throughput alternative to traditional liquid chromatography methods for lipid analysis, providing rapid separation with reduced solvent consumption.[1][2][3] This document outlines the experimental parameters, sample preparation, and a logical workflow for method development, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Tripetroselinin is a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid.[4][5] As a significant component of various plant-based oils, its isolation and analysis are of great interest. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including triglycerides, due to its unique advantages over conventional methods like High-Performance Liquid Chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase results in low viscosity and high diffusivity, enabling faster separations and higher efficiency. Furthermore, SFC is particularly well-suited for the separation of hydrophobic compounds like triglycerides.

This application note provides a comprehensive guide to developing and implementing an SFC method for the separation of tripetroselinin. The protocol is based on established methodologies for triglyceride analysis by SFC and is designed to be adaptable for various analytical and preparative needs.

Experimental Protocols

A detailed methodology for the SFC separation of tripetroselinin is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution: Prepare a stock solution of tripetroselinin at a concentration of 1 mg/mL in an appropriate organic solvent such as chloroform or a mixture of chloroform and methanol.

-

Sample Solution: For the analysis of tripetroselinin in oil samples, dissolve a known amount of the oil in the same solvent as the standard solution to a final concentration suitable for SFC analysis (e.g., 1-5 mg/mL).

-

Filtration: Filter the prepared solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

SFC Instrumentation and Conditions

The following table summarizes the recommended SFC parameters for the separation of tripetroselinin. These conditions are based on successful separations of structurally similar triglycerides.

| Parameter | Recommended Setting | Alternative Options |

| Column | Coupled C18 columns (e.g., 2 x 150 mm, 4.6 mm ID, 2.6 µm) | Cyano (CN), Silica, Silver-loaded columns |

| Mobile Phase | Isocratic: 88% CO2, 10.8% Acetonitrile, 1.2% Methanol | Gradient elution with varying modifier concentration |

| Flow Rate | 1.8 mL/min | 1.5 - 2.5 mL/min |

| Column Temperature | 17 °C | 25 - 40 °C |

| Back Pressure | 10 MPa (100 bar) | 10 - 15 MPa |

| Injection Volume | 1 µL | 0.5 - 5 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) | Mass Spectrometer (MS), UV (at low wavelength, e.g., 210 nm) |

| ELSD Nebulizer Gas | Nitrogen at 3 bar | - |

| ELSD Drift Tube Temp. | 40 °C | 35 - 50 °C |

Data Presentation

The following table provides expected retention data for tripetroselinin and a structurally similar triglyceride, triolein, based on typical SFC separations. The retention time will vary depending on the exact SFC system and conditions used.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Elution Behavior |

| Tripetroselinin | C57H104O6 | 885.43 | Elutes based on its equivalent carbon number and degree of unsaturation. |

| Triolein | C57H104O6 | 885.4 | Similar elution to tripetroselinin, with potential for separation based on the position of the double bond. |

Mandatory Visualization

Logical Workflow for SFC Method Development

The following diagram illustrates a logical workflow for developing a robust SFC method for the separation of a new compound, such as tripetroselinin.